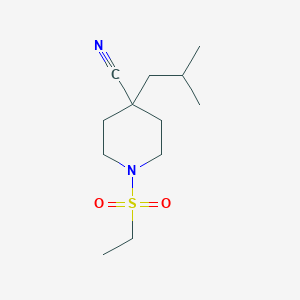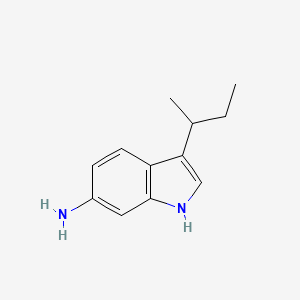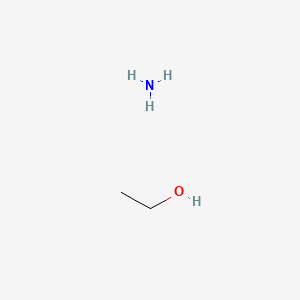
4-(1H-1,2,4-triazol-5-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-1,2,4-triazol-5-yl)benzonitrile is a heterocyclic compound that contains a triazole ring and a benzonitrile group. The triazole ring, which consists of three nitrogen atoms and two carbon atoms, is known for its stability and ability to form hydrogen bonds. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-triazol-5-yl)benzonitrile typically involves the formation of the triazole ring followed by the introduction of the benzonitrile group. One common method is the cyclization of hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as copper or other transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-(1H-1,2,4-triazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides are commonly employed
Major Products
The major products formed from these reactions include triazole N-oxides, primary amines, and various substituted triazole derivatives .
科学的研究の応用
4-(1H-1,2,4-triazol-5-yl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: It is investigated for its anticancer properties and potential use in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 4-(1H-1,2,4-triazol-5-yl)benzonitrile involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, in anticancer research, the compound may inhibit the activity of aromatase, an enzyme involved in estrogen synthesis, thereby reducing the proliferation of estrogen-dependent cancer cells .
類似化合物との比較
Similar Compounds
1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.
Benzonitrile derivatives: Compounds with a benzonitrile group but different substituents on the aromatic ring .
Uniqueness
4-(1H-1,2,4-triazol-5-yl)benzonitrile is unique due to the specific combination of the triazole ring and benzonitrile group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of biological activities, making it a valuable compound in various fields of research .
特性
分子式 |
C9H6N4 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
4-(1H-1,2,4-triazol-5-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4/c10-5-7-1-3-8(4-2-7)9-11-6-12-13-9/h1-4,6H,(H,11,12,13) |
InChIキー |
KCPBLTLBYXRDIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2-[(chlorocarbonyl)amino]benzoate](/img/structure/B8359952.png)



![1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B8359984.png)



![N-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B8360009.png)
![1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2(1H,3H)-imidazolone](/img/structure/B8360010.png)
